molecular formula C17H13ClN4OS B287310 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B287310
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: XBSADQDUQCYXDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both triazole and thiadiazole rings, which makes it an attractive molecule for drug development and biological studies.

Wirkmechanismus

The mechanism of action of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in disease progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use in drug development and biological studies. However, limitations include its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further investigation of its potential use as an anti-cancer agent and its mechanism of action.
2. Studies on its potential use in the treatment of neurodegenerative disorders.
3. Investigation of its potential use as an anti-inflammatory agent and its effects on the immune system.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its potential use in the treatment of bacterial and fungal infections.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. However, further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of sodium hydroxide and carbon disulfide. The resulting intermediate is then reacted with 4-chlorophenoxyacetic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

The potential applications of 3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

Molekularformel

C17H13ClN4OS

Molekulargewicht

356.8 g/mol

IUPAC-Name

3-benzyl-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c18-13-6-8-14(9-7-13)23-11-16-21-22-15(19-20-17(22)24-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI-Schlüssel

XBSADQDUQCYXDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.